3-Acetyl-4-methylbenzene-1-sulfonyl chloride

説明

Molecular Architecture and Stereochemical Features

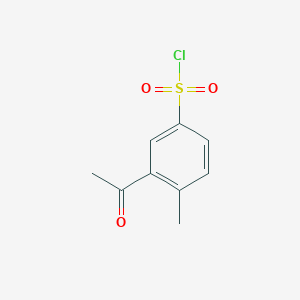

The molecular framework of 3-acetyl-4-methylbenzene-1-sulfonyl chloride is characterized by a benzene ring system bearing three distinct substituents positioned at specific locations that create a unique substitution pattern. The compound possesses a molecular formula of C₉H₉ClO₃S and exhibits a molecular weight of 232.68 grams per mole, as confirmed by computational analysis. The structural arrangement features a sulfonyl chloride group (-SO₂Cl) attached to the benzene ring at the 1-position, an acetyl group (-COCH₃) at the 3-position, and a methyl group (-CH₃) at the 4-position relative to the sulfonyl chloride substituent.

The three-dimensional architecture of this compound reveals significant stereochemical considerations arising from the spatial arrangement of its functional groups. The sulfonyl chloride moiety adopts a tetrahedral geometry around the sulfur atom, consistent with the sp³ hybridization pattern typical of sulfonyl compounds. The angular disposition around the sulfur center shows characteristic deviations from ideal tetrahedral angles, with oxygen-sulfur-oxygen angles typically ranging from 119° to 122°, reflecting the influence of multiple bond character in the sulfur-oxygen bonds. The acetyl group introduces planarity to a portion of the molecule, with the carbonyl carbon exhibiting sp² hybridization and creating a planar arrangement with its immediately bonded atoms.

Electronic effects within the molecular structure arise from the interplay between electron-withdrawing and electron-donating substituents. The sulfonyl chloride group functions as a strong electron-withdrawing substituent through both inductive and resonance effects, while the methyl group provides mild electron donation through hyperconjugation. The acetyl group exhibits dual character, acting as an electron-withdrawing group through its carbonyl functionality while simultaneously participating in resonance interactions with the aromatic ring system.

The molecular geometry exhibits specific conformational preferences that minimize steric interactions between adjacent substituents. The acetyl group orientation relative to the benzene ring plane can adopt multiple conformations, with the most stable arrangement typically featuring the carbonyl oxygen positioned to minimize repulsive interactions with neighboring substituents. Computational studies on related acetophenone derivatives suggest that the acetyl group preferentially adopts conformations where the carbonyl bond lies approximately coplanar with the aromatic ring to maximize conjugative stabilization.

Systematic IUPAC Nomenclature and CAS Registry

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic structures bearing multiple functional groups. The complete IUPAC name is 3-acetyl-4-methylbenzenesulfonyl chloride, which systematically describes the substitution pattern on the benzene ring core. The numbering system begins with the sulfonyl chloride group as the principal functional group, designated as position 1, followed by consecutive numbering that places the acetyl group at position 3 and the methyl group at position 4.

The Chemical Abstracts Service has assigned the unique registry number 1152590-15-2 to this compound, providing an unambiguous identifier for database searches and regulatory documentation. This CAS number enables precise identification among the vast array of structurally similar compounds and facilitates accurate communication within the scientific community. The European Community number 694-743-3 serves as an additional regulatory identifier for commercial and research applications within European Union jurisdictions.

Alternative nomenclature systems provide additional systematic names that emphasize different structural aspects of the molecule. The compound may also be designated as 3-acetyl-4-methylbenzene-1-sulfonyl chloride or 3-acetyl-4-toluene sulfonyl chloride, depending on the naming convention employed. The International Chemical Identifier system provides the InChI key QPMOWRGOMJSUQJ-UHFFFAOYSA-N, which serves as a unique digital fingerprint for computational database applications.

The Simplified Molecular-Input Line-Entry System representation CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)C accurately captures the connectivity and bonding patterns within the molecule. This linear notation system enables efficient storage and retrieval of structural information in chemical databases and facilitates automated structure-activity relationship analyses.

Comparative Analysis of Tautomeric Forms

The presence of an acetyl group in 3-acetyl-4-methylbenzene-1-sulfonyl chloride introduces the possibility of keto-enol tautomerism, a fundamental equilibrium process observed in carbonyl-containing compounds. The keto form represents the predominant tautomer under standard conditions, with the carbonyl group maintaining its characteristic double bond character and sp² hybridization at the carbonyl carbon. This tautomeric form exhibits enhanced stability due to the inherent strength of the carbon-oxygen double bond and the aromatic conjugation effects.

The enol tautomer, while significantly less abundant in equilibrium mixtures, possesses distinct structural and electronic characteristics that influence the compound's reactivity profile. In the enol form, the carbonyl carbon adopts sp² hybridization within a different bonding arrangement, forming a carbon-carbon double bond with the adjacent methyl carbon while creating a hydroxyl group. This tautomeric interconversion involves the migration of a hydrogen atom from the methyl group of the acetyl substituent to the carbonyl oxygen, accompanied by reorganization of the bonding electrons.

Thermodynamic analysis of keto-enol equilibria in acetophenone derivatives reveals that the keto form typically predominates by several orders of magnitude. The equilibrium constant for keto-enol tautomerization in acetophenone itself has been determined to be approximately 7.96 ± 0.04 on the pK scale, indicating overwhelming preference for the keto form. The presence of additional substituents on the benzene ring, such as the sulfonyl chloride and methyl groups in this compound, can modulate the tautomeric equilibrium through electronic and steric effects.

Kinetic studies of tautomerization processes in acetophenone derivatives demonstrate that both acid-catalyzed and base-catalyzed mechanisms operate under different conditions. The acid-catalyzed pathway involves protonation of the carbonyl oxygen followed by deprotonation of the adjacent methyl group, while base-catalyzed tautomerization proceeds through initial deprotonation of the methyl group to form an enolate intermediate. The presence of electron-withdrawing groups such as the sulfonyl chloride substituent can enhance the acidity of the methyl hydrogens, potentially facilitating base-catalyzed enolization.

Surface-mediated tautomerization represents an additional mechanistic pathway that has been observed in acetophenone derivatives under specific conditions. Studies employing scanning tunneling microscopy and infrared spectroscopy have revealed that enol forms can be stabilized through hydrogen bonding interactions in ketone-enol dimeric complexes, particularly on metal surfaces. This phenomenon suggests that intermolecular interactions can significantly influence tautomeric equilibria in concentrated solutions or solid-state environments.

Conformational Dynamics in Solution vs. Crystalline States

The conformational behavior of 3-acetyl-4-methylbenzene-1-sulfonyl chloride exhibits pronounced differences between solution and crystalline phases, reflecting the distinct intermolecular interaction patterns and packing constraints operative in each environment. In solution, the molecule experiences relatively unrestricted rotational freedom around single bonds, particularly the carbon-carbon bond connecting the acetyl group to the aromatic ring. This rotational flexibility allows for multiple conformational states that interconvert rapidly on the timescale of most spectroscopic measurements.

Temperature-dependent conformational analysis reveals that the acetyl group rotation exhibits characteristic activation barriers typical of aromatic ketones. At room temperature, the acetyl group undergoes frustrated rotation with respect to the phenyl ring, sampling multiple conformational states that differ in the relative orientation of the carbonyl group. Low-temperature studies demonstrate that specific conformational preferences emerge as thermal energy decreases, with certain orientations becoming kinetically trapped.

Crystal structure determinations of related sulfonyl chloride compounds provide insight into the solid-state conformational preferences and intermolecular packing arrangements. The crystal structures reveal that sulfonyl chloride groups typically adopt conformations that minimize steric conflicts while maximizing favorable electrostatic interactions with neighboring molecules. The tetrahedral geometry around sulfur atoms shows consistent angular distortions from ideal values, with oxygen-sulfur-oxygen angles widening to accommodate the electronic requirements of the multiple sulfur-oxygen bonds.

Intermolecular hydrogen bonding patterns in crystalline sulfonyl compounds demonstrate the importance of secondary structure stabilization in determining solid-state conformations. Classical hydrogen bonds of the type nitrogen-hydrogen···oxygen and carbon-hydrogen···oxygen create extended networks that influence molecular packing and conformational selection. These hydrogen bonding interactions can stabilize specific conformers that may not represent the most stable forms in isolated molecules.

The influence of crystal packing forces on conformational preferences becomes particularly evident when comparing structures of closely related compounds. Variations in substituent patterns can dramatically alter packing arrangements, leading to different conformational selections even for molecules with similar intrinsic conformational preferences. The dihedral angles between aromatic rings and substituent groups show systematic variations that correlate with packing density and intermolecular interaction strength.

Solvent effects on conformational equilibria represent an additional factor that distinguishes solution behavior from crystalline properties. Different solvents can selectively stabilize specific conformers through differential solvation effects, hydrogen bonding interactions, or electrostatic interactions with polar substituents. The dielectric properties of the solvent medium influence the relative energies of conformers that differ in dipole moment or charge distribution, leading to solvent-dependent conformational populations.

特性

IUPAC Name |

3-acetyl-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-6-3-4-8(14(10,12)13)5-9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMOWRGOMJSUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152590-15-2 | |

| Record name | 1152590-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Chlorosulfonation of 3-Acetyl-4-methylbenzene

- The most common synthetic route involves the chlorosulfonation of 3-acetyl-4-methylbenzene using chlorosulfonic acid (ClSO3H) as the chlorinating and sulfonating agent.

- The reaction introduces the sulfonyl chloride group at the 1-position of the benzene ring.

- Temperature control is critical to avoid side reactions and to ensure selective substitution.

| Parameter | Typical Values |

|---|---|

| Reagents | 3-Acetyl-4-methylbenzene, chlorosulfonic acid |

| Temperature | 0 to 50 °C (controlled) |

| Reaction Time | Several hours (varies by scale) |

| Solvent | Often neat or with inert solvent like dichloromethane |

| Work-up | Quenching with ice/water, extraction |

- The electrophilic aromatic substitution occurs preferentially at the 1-position due to directing effects of the acetyl and methyl groups.

- The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Large-Scale Production

- Utilizes continuous flow reactors or large batch reactors for scale-up.

- Catalysts or additives may be employed to improve yield and selectivity.

- Reaction parameters such as temperature, pressure, and reagent ratios are optimized for maximum purity and throughput.

- High yield and purity achievable.

- Efficient handling of hazardous reagents like chlorosulfonic acid.

- Potential for automation and process control.

Alternative Synthetic Route: Acetylation of 4-Methylbenzenesulfonyl Chloride

- Starting from 4-methylbenzenesulfonyl chloride, acetylation is carried out using acetyl chloride.

- This method introduces the acetyl group at the 3-position on the benzene ring.

- Reaction typically proceeds under mild conditions with good yields.

| Parameter | Typical Values |

|---|---|

| Reagents | 4-Methylbenzenesulfonyl chloride, acetyl chloride |

| Catalyst/Base | Often none or mild base like pyridine |

| Temperature | 0 °C to room temperature |

| Solvent | Dichloromethane or similar inert solvent |

| Reaction Time | 1 to 2 hours |

- This approach is useful when 4-methylbenzenesulfonyl chloride is readily available.

- The acetylation is selective and provides high purity product.

Preparation via Sulfonyl Chloride Formation from Sulfonic Acid Precursors

- Sulfonic acid derivatives of 3-acetyl-4-methylbenzene can be converted to sulfonyl chlorides using thionyl chloride (SOCl2).

- This method involves first synthesizing the sulfonic acid intermediate, followed by chlorination.

| Parameter | Typical Values |

|---|---|

| Reagents | Sulfonic acid derivative, thionyl chloride |

| Temperature | 0 °C to reflux |

| Solvent | Often refluxing solvent like chlorobenzene |

| Reaction Time | Several hours |

- The use of thionyl chloride is common for converting sulfonic acids to sulfonyl chlorides.

- The reaction requires careful handling due to release of gases (SO2, HCl).

Research Findings from Literature

- A study demonstrated the successful synthesis of sulfonyl chloride derivatives by chlorosulfonation with yields up to 82% under controlled conditions (0 °C, 4.5 h) followed by immediate use after characterization.

- Another approach involved acetylation of sodium N-chloro-p-toluenesulfonamide with excess acetyl chloride in aqueous-organic media at room temperature, yielding N-acetyl-4-methyl-benzenesulfonamide in 89-96% yield, suggesting potential for related sulfonyl chloride synthesis under mild conditions.

- Industrial patent literature describes the use of thionyl chloride and cuprous chloride catalysts for efficient chlorination of diazonium salts to yield substituted benzene sulfonyl chlorides with yields exceeding 70%, indicating scalable methods for sulfonyl chloride preparation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation of 3-acetyl-4-methylbenzene | 3-Acetyl-4-methylbenzene | Chlorosulfonic acid, 0-50 °C | 75-85 | Requires temperature control |

| Acetylation of 4-methylbenzenesulfonyl chloride | 4-Methylbenzenesulfonyl chloride | Acetyl chloride, mild base, 0 °C to RT | 80-90 | Mild conditions, selective acetylation |

| Chlorination of sulfonic acid precursor | 3-Acetyl-4-methylbenzenesulfonic acid | Thionyl chloride, reflux | 70-80 | Common industrial method |

| Chlorination via diazonium salt intermediates | Diazonium fluoroborate derivatives | Thionyl chloride, CuCl catalyst, 0 °C | ~75 | Scalable, patented industrial process |

Analytical and Characterization Notes

- The product 3-Acetyl-4-methylbenzene-1-sulfonyl chloride is typically characterized by:

- 1H NMR Spectroscopy: Aromatic protons, methyl, and acetyl signals.

- 13C NMR Spectroscopy: Carbonyl carbon resonance near 168 ppm.

- Mass Spectrometry: Molecular ion peak at 232.68 g/mol.

- IR Spectroscopy: Characteristic sulfonyl chloride (S=O and S-Cl) stretches.

- Purity is often confirmed by chromatographic techniques and recrystallization.

化学反応の分析

Types of Reactions: 3-Acetyl-4-methylbenzene-1-sulfonyl chloride undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids.

Reduction: Reduction reactions can lead to the formation of corresponding sulfonic acids.

Substitution: Electrophilic substitution reactions are common, where the sulfonyl chloride group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents such as ammonia (NH3) and amines can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Sulfonic acids and their derivatives.

Substitution: Amines and other substituted benzene derivatives.

科学的研究の応用

Organic Synthesis

3-Acetyl-4-methylbenzene-1-sulfonyl chloride serves as a versatile intermediate in organic synthesis. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, facilitating the formation of various derivatives, including sulfonamides and esters .

Biochemistry

In biochemical studies, this compound is utilized to investigate enzyme mechanisms and inhibition. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to modifications that can inhibit or activate enzymatic functions . This property is particularly valuable in drug design, where understanding enzyme interactions is crucial.

Pharmaceutical Development

The compound is significant in the synthesis of pharmaceuticals, particularly sulfonamides, which are essential in medicinal chemistry. Its derivatives are explored for antimicrobial properties, with studies showing moderate antibacterial activity against various bacterial strains .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of derivatives synthesized from 3-Acetyl-4-methylbenzene-1-sulfonyl chloride. The results indicated that certain derivatives exhibited promising antibacterial properties against Gram-positive bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes demonstrated its ability to inhibit enzyme activity through covalent modification. This study provided insights into its mechanism of action and potential therapeutic applications in diseases where enzyme inhibition is beneficial .

作用機序

The mechanism by which 3-Acetyl-4-methylbenzene-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The acetyl group can also participate in acylation reactions, further expanding the compound's utility.

Molecular Targets and Pathways:

Nucleophilic Substitution: The sulfonyl chloride group targets nucleophiles, leading to the formation of sulfonamides and other derivatives.

Acylation: The acetyl group targets electrophiles, resulting in the formation of ketones and esters.

類似化合物との比較

Structural and Molecular Comparisons

Reactivity and Electronic Effects

- Electron-Withdrawing vs. Donating Groups: The acetyl group (electron-withdrawing) in 3-acetyl-4-methylbenzene-1-sulfonyl chloride enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions. In contrast, the methyl group (electron-donating) at position 4 may slightly deactivate the ring but improve solubility in non-polar solvents . Chlorine substituents (e.g., in 3-chloro-4-methyl and 3-acetyl-4-chloro analogs) further increase reactivity due to their electron-withdrawing nature, making these compounds more reactive toward amines or alcohols compared to the methyl-substituted target compound .

- Steric Effects: The bulky biphenyl system in 4′-methylbiphenyl-3-sulfonyl chloride introduces steric hindrance, reducing reaction rates in crowded environments compared to monosubstituted analogs .

生物活性

3-Acetyl-4-methylbenzene-1-sulfonyl chloride, also known as "p-toluenesulfonyl chloride with an acetyl group," is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of 3-Acetyl-4-methylbenzene-1-sulfonyl chloride is , and it features a sulfonyl chloride functional group attached to an acetylated aromatic ring. The compound's structure can be represented as follows:

Synthesis

The synthesis of 3-Acetyl-4-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with acetyl chloride. This reaction can be facilitated under mild conditions, often yielding high purity products. The general reaction scheme is depicted below:

Antimicrobial Properties

Research has demonstrated that 3-Acetyl-4-methylbenzene-1-sulfonyl chloride exhibits significant antimicrobial activity. In a study evaluating various synthesized compounds derived from sulfonamides, some derivatives showed promising antibacterial and antifungal properties against Gram-positive bacteria and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of 3-Acetyl-4-methylbenzene-1-sulfonyl chloride Derivatives

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, derivatives of this compound have been investigated for their anti-inflammatory and analgesic effects. Some synthesized complexes demonstrated significant activity in reducing inflammation in animal models, suggesting potential therapeutic applications in pain management .

Case Studies

A notable case study involved the synthesis of Schiff base complexes from 3-Acetyl-4-methylbenzene-1-sulfonyl chloride, which exhibited not only antibacterial but also anti-inflammatory properties. These compounds were tested in vitro and showed promising results, indicating their potential use as therapeutic agents .

The biological activity of 3-Acetyl-4-methylbenzene-1-sulfonyl chloride is believed to be linked to its ability to interact with various biomolecules. The sulfonamide moiety is known to inhibit bacterial enzymes, while the acetyl group may enhance its lipophilicity, facilitating cell membrane penetration .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-acetyl-4-methylbenzene-1-sulfonyl chloride with high purity?

- Methodological Answer : The compound is typically synthesized via sulfonation of 3-acetyl-4-methylbenzene using chlorosulfonic acid. Key steps include:

Controlled Temperature : Maintain the reaction at 0–5°C to avoid over-sulfonation or decomposition.

Workup : Quench the reaction with ice-water to precipitate the product, followed by vacuum filtration.

Purification : Recrystallize from a non-polar solvent (e.g., hexane) to remove unreacted starting materials and sulfonic acid by-products. Purity can exceed 97% with rigorous drying under vacuum .

Q. How should 3-acetyl-4-methylbenzene-1-sulfonyl chloride be stored to prevent decomposition?

- Methodological Answer : Store in amber glass bottles under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis. Desiccants like silica gel should be included to absorb moisture. Avoid exposure to light, which accelerates degradation .

Q. What are common impurities encountered during synthesis, and how can they be removed?

- Methodological Answer : Common impurities include:

- Unreacted Chlorosulfonic Acid : Neutralize with sodium bicarbonate during workup.

- Sulfonic Acid By-products : Remove via recrystallization or silica gel chromatography using ethyl acetate/hexane (1:4 v/v).

- Acetyl Group Oxidation Products : Monitor via TLC (Rf ~0.5 in dichloromethane) and purify using gradient elution .

Advanced Research Questions

Q. How does the acetyl group influence the reactivity of 3-acetyl-4-methylbenzene-1-sulfonyl chloride in nucleophilic substitutions?

- Methodological Answer : The acetyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the sulfonyl chloride. However, steric hindrance from the methyl group may reduce reaction rates with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using NMR or HPLC can quantify reactivity differences compared to non-acetylated analogs .

Q. What computational methods predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to model transition states in hydrolysis or substitution reactions.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMF) to predict degradation pathways.

- QSPR Models : Corrate experimental stability data (e.g., half-life in aqueous buffers) with electronic parameters (Hammett σ constants) .

Q. Which analytical techniques best characterize structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm acetyl (δ ~2.6 ppm) and sulfonyl chloride (δ ~7.8–8.2 ppm) groups.

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>97%).

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M–Cl]⁻ at m/z 215.1 .

Contradictions in Evidence

- Melting Point Variability : Similar compounds (e.g., 4-acetylbenzenesulfonyl chloride) show mp 83–87°C , while chloro-substituted analogs (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) lack reported mp data. This suggests experimental conditions (e.g., heating rate) significantly influence thermal behavior.

- Stability in Storage : While amber glass is universally recommended , conflicting degradation rates imply batch-specific sensitivity to trace moisture.

Notes

- Avoid abbreviations; use full chemical names.

- Cross-validate analytical data with multiple techniques (e.g., NMR + HPLC) to resolve contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。